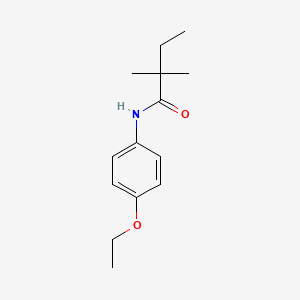

![molecular formula C22H18N2O2 B5728370 N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide

Übersicht

Beschreibung

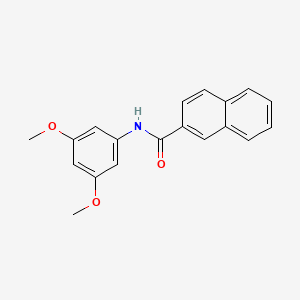

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is also known as EBB, and it belongs to the family of benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide and its derivatives have been investigated for their potential in cancer treatment. For example, benzamide derivatives have shown significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds exhibited moderate to excellent efficacy, sometimes surpassing reference drugs like etoposide (Ravinaik et al., 2021).

Photo-Physical Characteristics

Research into the photo-physical properties of benzoxazole derivatives has been conducted, highlighting their potential in various scientific applications. Studies have shown that these compounds exhibit exciting properties like single absorption and dual emission characteristics, influenced by solvent polarity. Such features could be valuable in material sciences and optical applications (Padalkar et al., 2011).

Stearoyl-CoA Desaturase-1 Inhibition

Benzamide derivatives have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism. These inhibitors have shown effectiveness in both murine and human SCD-1 assays, suggesting their potential in treating metabolic disorders (Uto et al., 2009).

Antimicrobial Activity

Studies have explored the antimicrobial potential of benzoxazole derivatives. These compounds have shown efficacy against various bacterial and fungal strains, making them candidates for new antimicrobial agents (Padalkar et al., 2016).

Synthesis Methods

Research has also focused on developing efficient synthesis methods for benzoxazole derivatives. These methods aim to improve yields, reduce environmental impact, and enable the creation of a variety of derivatives for further exploration in different scientific fields (Wang et al., 2008).

Anti-Tubercular Applications

Benzamide derivatives have shown promising anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting significant efficacy. This suggests their potential as new agents in the fight against tuberculosis (Nimbalkar et al., 2018).

Eigenschaften

IUPAC Name |

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-2-15-8-10-17(11-9-15)22-24-19-14-18(12-13-20(19)26-22)23-21(25)16-6-4-3-5-7-16/h3-14H,2H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUWGPSXPNCTNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-Ethyl-phenyl)-benzooxazol-5-yl]-benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(diethylamino)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5728290.png)

![N,N-diethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5728291.png)

![5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5728299.png)

![2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5728327.png)

![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)